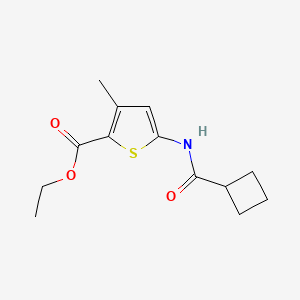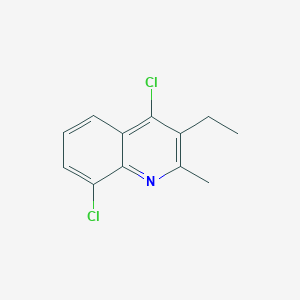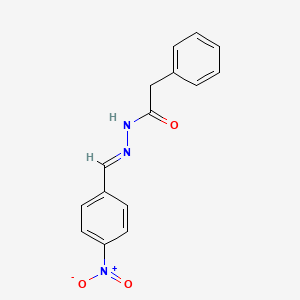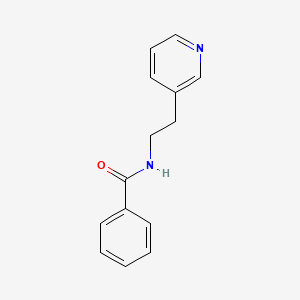
n-(2-(Pyridin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Pyridin-3-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety linked to a pyridine ring via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-(Pyridin-3-yl)ethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with trans-beta-nitrostyrene in the presence of a bimetallic metal-organic framework catalyst, such as Fe2Ni-BDC. The reaction is typically carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of metal-organic frameworks and other heterogeneous catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide or pyridine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) and TBHP in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in appropriate solvents, such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with I2 and TBHP can yield oxidized amides, while reduction with NaBH4 can produce reduced amide derivatives.
Scientific Research Applications
N-(2-(Pyridin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s molecular interactions and binding affinities with target proteins have been studied through docking studies, revealing its suitability for further development .
Comparison with Similar Compounds
N-(2-(Pyridin-3-yl)ethyl)benzamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)benzamide: This compound features a pyridine ring attached to the benzamide moiety at the 2-position, rather than the 3-position.
N-(Pyridin-4-yl)benzamide: Similar to this compound, but with the pyridine ring attached at the 4-position.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and exhibit structural similarities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)benzamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-6-2-1-3-7-13)16-10-8-12-5-4-9-15-11-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChI Key |
RCTBDCAWSPWKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


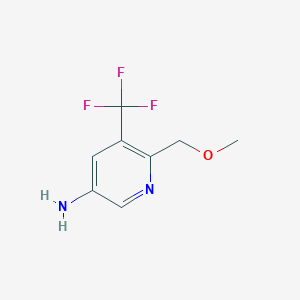

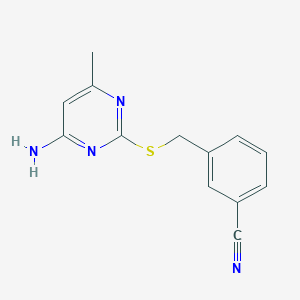
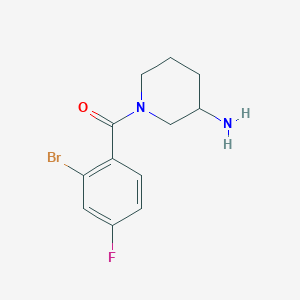
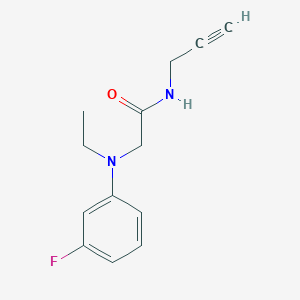
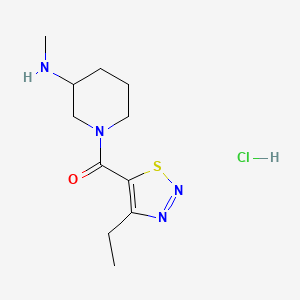
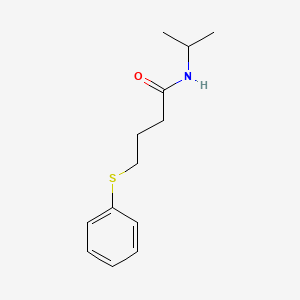
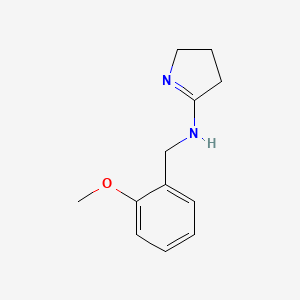

![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)
